molecular formula C12H15N3O2 B576268 Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS No. 174180-77-9

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

Cat. No. B576268
Key on ui cas rn: 174180-77-9
M. Wt: 233.271
InChI Key: QPVJSNUQUNRAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05859007

Procedure details

A stirring solution of 240 mg (1.03 mmol) of 3-Methyl-1 tert-butoxycarbonyl-pyrazolo[3,4-b]pyridine, prepared as in Part B, in 10 mL of CCl4 is heated to reflux, and then a mixture of 220 mg (1.23 mmol, 1.2 equiv) of N-bromosuccinimide and 25 mg (0.10 mmol, 0.1 equiv) of benzoyl peroxide is added all at once as a solid. The resulting solution is heated at reflux for 3.5 h, then cooled to RT. The reaction mixture is filtered through a pad of Celite to remove the precipitated succinimide, and the solvent is removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 3/1 as eluent afforded 170 mg of the title compound as a white solid: 1H NMR (CDCl3, 400 MHz) δ8.75 (dd, 1H, J=1.4, 4.6), 8.21 (dd, 1H, J=1.4, 8.0), 7.32 (dd, 1H, J=4.6, 8.0), 4.74 (s, 2H), 1.70 (s, 9H).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[N:3]=1.[Br:18]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[N:3]=1

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
CC1=NN(C2=NC=CC=C21)C(=O)OC(C)(C)C
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
is added all at once as a solid
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
to remove the precipitated succinimide
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NN(C2=NC=CC=C21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.